Acetic acid-1-13C

Übersicht

Beschreibung

Acetic Acid-1-13C is a labelled form of Acetic acid . Acetic acid is the most important of the carboxylic acids and is an important reagent in the field of chemistry .

Synthesis Analysis

The synthesis of Acetic-1-13C Acid can be achieved through various methods. One such method involves the reaction of Methylmagnesium Iodide and Carbon dioxide and Barium Carbonate-13C .Molecular Structure Analysis

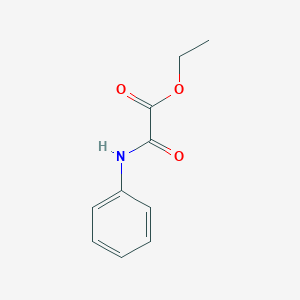

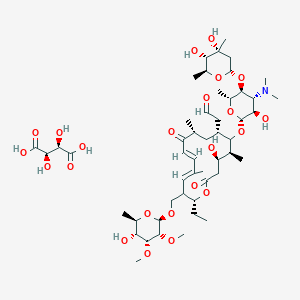

The molecular formula of Acetic Acid-1-13C is (13-C)CH4O2 . The 13C nuclei have a different value of g (the magnetogyric ratio) compared to 1H nuclei, so the resonance frequencies of 13C nuclei are different to those of protons in the same applied field .Chemical Reactions Analysis

Acetic acid-1-13C, like its unlabelled counterpart, participates in various chemical reactions. For instance, it has been observed reacting with titanium isopropoxide . The exact reactions involving Acetic acid-1-13C would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid that has a strong, pungent smell. It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns . It readily dissolves in water and forms a homogeneous solution .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Acetic acid-1-13C is often used in the synthesis of various organic compounds. The 13C label allows for tracking of the acetic acid molecule through the reaction and into the final product .

Metabolomics Research

In metabolomics, Acetic acid-1-13C can be used as a tracer molecule. By introducing it into a biological system, researchers can track its metabolic pathways and understand how it is processed in the body .

Magnetic Resonance Imaging (MRI)

Acetic acid-1-13C can be used in MRI studies. The 13C isotope has a different magnetic resonance than the more common 12C isotope, allowing it to be distinguished in MRI scans .

Mass Spectrometry

In mass spectrometry, Acetic acid-1-13C can be used as an internal standard. Its unique mass due to the 13C isotope allows it to be easily differentiated from other molecules .

Hyperpolarization

Environmental Tracing

In environmental studies, Acetic acid-1-13C can be used as a tracer to study processes such as soil degradation or water contamination .

Safety And Hazards

Acetic acid-1-13C, like Acetic acid, can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care . It is classified as a flammable liquid, and it causes severe skin burns and eye damage .

Eigenschaften

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid-1-13C | |

CAS RN |

1563-79-7, 63459-47-2 | |

| Record name | Acetic acid C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid-1-13C,d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1563-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETIC ACID C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29JB6BU01H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: Why is a specialized vacuum electrolysis reactor necessary for analyzing ¹³C enrichment in acetic acid-1-¹³C?

A1: Traditional methods of analyzing isotopic enrichment might not differentiate between ¹³C at different positions within a molecule. The specialized vacuum electrolysis reactor, described in the research [], allows for the selective analysis of ¹³C enrichment at the C1 position of acetic acid. This is achieved by converting the carboxyl group (-COOH) of acetic acid into carbon dioxide (CO₂) through electrolysis. The generated CO₂ can then be analyzed using mass spectrometry to determine the ¹³C enrichment specifically at the C1 position. This method provides a precise and accurate measurement of ¹³C enrichment at a specific location within the molecule.

Q2: What are the advantages of using the vacuum electrolysis reactor technique for ¹³C analysis compared to other methods?

A2: The vacuum electrolysis reactor technique offers several advantages for ¹³C analysis, particularly for compounds like acetic acid:

- Positional specificity: It allows for the determination of ¹³C enrichment at specific carbon positions within the molecule, which is crucial for understanding metabolic pathways and reaction mechanisms [].

- High accuracy and precision: The method provides accurate and precise measurements of ¹³C enrichment, as demonstrated by the analysis of acetic acid-1-¹³C with a nominal enrichment of 99 at.% ¹³C, which was measured to be 98.9 at.% ¹³C using this technique [].

- ** Reusability:** The reactor is designed to be reusable, making it a cost-effective option for multiple analyses [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.